ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE
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Overview
Description
ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE is a complex organic compound with the molecular formula C16H14FNO3. This compound is notable for its unique structure, which includes a fluorobenzoyl group, a tetrahydrobenzothienyl group, and an ethyl benzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amine to form the amide intermediate.
Coupling with Ethyl 4-aminobenzoate: The amide intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may play a key role in binding to these targets, while the tetrahydrobenzothienyl group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
ETHYL 4-[2-(2-FLUOROBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-[(2-nitrobenzoyl)amino]benzoate: This compound has a nitro group instead of a fluorine atom, which significantly alters its chemical and biological properties.
Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate:
Ethyl 2-[(4-methylbenzoyl)amino]benzoate: The absence of the fluorine atom and the presence of a methyl group make this compound distinct in terms of its chemical behavior and uses.
Properties
Molecular Formula |
C26H25FN2O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H25FN2O4S/c1-3-33-26(32)16-9-11-17(12-10-16)28-24(31)22-19-13-8-15(2)14-21(19)34-25(22)29-23(30)18-6-4-5-7-20(18)27/h4-7,9-12,15H,3,8,13-14H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
BYCYLKWRGLDZOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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